molecular formula C27H44O2 B1237340 (25S)-5beta-spirostan

(25S)-5beta-spirostan

Cat. No.: B1237340
M. Wt: 400.6 g/mol
InChI Key: INLFWQCRAJUDCR-LTJXREHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(25S)-5beta-Spirostan is a steroidal sapogenin of significant interest in early discovery research. It belongs to a class of compounds known for their diverse biological activities and serves as a key aglycone moiety in steroidal saponins . This compound is naturally found in plant species such as Asparagus racemosus . Historically, related sapogenins like Sarsasapogenin have been used in traditional medicine, and modern research investigates their potential applications . As a skin-conditioning agent, its derivative Sarsasapogenin is studied in cosmetic research for its ability to help improve skin texture and suppleness by supporting the skin's natural barrier . The compound presents a valuable building block in organic and medicinal chemistry. Researchers utilize this rare chemical to explore synthetic pathways, structure-activity relationships, and its mechanism of action in various biological models. This product is provided as a reference standard for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for personal consumption. Core Chemical Identifiers: • IUPAC Name: (1'R,2R,2'S,4'S,5S,7'S,8'R,9'S,12'S,13'S,16'S,18'R)-5,7',9',13'-tetramethyl-5'-oxaspiro[oxane-2,6'-pentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosan]-16'-ol (for Sarsasapogenin) • CAS Registry Number: 126-19-2 (for Sarsasapogenin) • Chemical Formula: C₂₇H₄₄O₃ (for Sarsasapogenin) • Average Molecular Weight: 416.646 g/mol (for Sarsasapogenin)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]

InChI

InChI=1S/C27H44O2/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h17-24H,5-16H2,1-4H3/t17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1

InChI Key

INLFWQCRAJUDCR-LTJXREHZSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CCCC6)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Botanical and Biological Sources of (25S)-5β-Spirostan and its Glycosides

The aglycone (25S)-5β-spirostan, also known as sarsasapogenin (B1680783), and its corresponding glycosides are distributed across a range of plant families. deascal.comnih.gov These compounds are of significant interest due to their structural diversity and the array of biological activities they exhibit.

The genus Asparagus is a prominent source of (25S)-5β-spirostan glycosides. In Asparagus officinalis, commonly known as garden asparagus, several complex saponins (B1172615) based on this aglycone have been identified. nih.govauctoresonline.org For instance, asparagoside F, a tetrasaccharide derivative of sarsasapogenin, has been isolated from this plant. nih.gov The roots of A. officinalis are also reported to contain (25S)-5beta-spirostan-3beta-yl beta-D-glucoside. imsc.res.in

Asparagus racemosus is another rich source, with various glycosides of (25S)-5β-spirostan-3β-ol being isolated from different parts of the plant. From the fruits, researchers have characterized racemosides A, B, and C, which are complex glycosides of this aglycone. nih.govresearchgate.net The roots of A. racemosus have yielded shatavarin V, another saponin (B1150181) derivative. uq.edu.auresearchgate.net The compound this compound-3beta-Ol is also listed as a phytochemical in Asparagus racemosus. neist.res.in

Table 1: (25S)-5β-Spirostan Glycosides in Asparagus Species

Compound NamePlant SpeciesPlant PartReference
Asparagoside FAsparagus officinalisNot specified nih.gov
This compound-3beta-yl beta-D-glucosideAsparagus officinalisRoot imsc.res.in
Racemoside AAsparagus racemosusFruit nih.gov
Racemoside BAsparagus racemosusFruit nih.gov
Racemoside CAsparagus racemosusFruit nih.gov
Shatavarin VAsparagus racemosusRoot uq.edu.au

The presence of sarsasapogenin, the aglycone form, has been reported in Dioscorea collettii. nih.govwikidata.org The genus Dioscorea is well-known for its production of steroidal saponins.

Trigonella foenum-graecum (fenugreek) is another plant where sarsasapogenin has been identified. nih.govwikidata.orgscispace.com

The genus Smilax, commonly known as sarsaparilla, is a primary source of sarsasapogenin. deascal.com Steroidal saponins are abundant in this genus, which has a long history of use in traditional remedies. researchgate.net

In the rhizomes of Anemarrhena asphodeloides, several saponins with the (25S)-5β-spirostan core have been discovered. researchgate.netaktinchem.com These include timosaponin F and timosaponin G, which are glycosides of hydroxylated sarsasapogenin derivatives. researchgate.netresearchgate.net

Table 2: Occurrence of (25S)-5β-Spirostan and its Derivatives in Various Genera

GenusCompound/DerivativeReference
DioscoreaSarsasapogenin nih.govwikidata.org
TrigonellaSarsasapogenin nih.govwikidata.orgscispace.com
SmilaxSarsasapogenin deascal.com
AnemarrhenaTimosaponin F, Timosaponin G researchgate.net

Beyond the aforementioned genera, (25S)-5β-spirostan and its derivatives have been identified in a variety of other plant families. For example, a new spirostane saponin, (25S)-5β-spirostan-3β-yl-3-O-β-D-xylopyranosyl(1 → 3)-O-β-D-xylopyranosyl(1 → 4)-β-D-galactopyranoside, was isolated from the leaves of Acacia saligna. nih.gov The compound has also been found in Reineckia carnea, where unique derivatives such as 25(S)-5β-spirostan-1β,3β,17α-triol have been characterized. researchgate.net Other reported plant sources include Yucca filifera, Cordyline fruticosa, Doryanthes palmeri, and Narthecium ossifragum. wikidata.org

Advanced Isolation and Purification Techniques for Spirostanols

The isolation of (25S)-5β-spirostan and its glycosides from complex plant matrices requires sophisticated separation and purification methodologies.

A combination of chromatographic techniques is typically employed for the isolation and identification of spirostanols. Column chromatography using silica (B1680970) gel is a fundamental step for the initial fractionation of crude extracts. nih.govmdpi.com This is often followed by high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), for further purification and isolation of individual saponins. uq.edu.auresearchgate.net

More advanced and sensitive techniques like Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) are now widely used. igminresearch.comigminresearch.com This method allows for the rapid characterization and tentative identification of known and new spirostanol (B12661974) saponins in complex mixtures based on their accurate mass and fragmentation patterns. nih.govnih.govrsc.org For example, UHPLC-Q-TOF-MS analysis of Asparagus racemosus roots led to the tentative identification of several steroidal saponins, including shatavarins. igminresearch.com

The initial step in isolating spirostanols is the extraction from the plant material. The choice of solvent and method is crucial for efficiently obtaining these compounds. Commonly used solvents for saponin extraction include water, methanol, ethanol (B145695), and aqueous alcohol mixtures. researchgate.net

Traditional methods such as maceration, percolation, decoction, and reflux extraction are employed. mdpi.com Maceration involves soaking the plant material in a solvent, while decoction involves boiling it in water. mdpi.com Reflux extraction, using solvents like ethanol, allows for repeated extraction cycles. mdpi.commdpi.com For example, a methanolic extract of Asparagus racemosus fruits was used to isolate racemosides. nih.govresearchgate.net In some procedures, an initial extraction with a non-polar solvent like petroleum ether is performed to remove lipids and other low-polarity substances before extracting the saponins with a more polar solvent. nih.gov After initial extraction, the crude extract is often partitioned with a solvent like n-butanol to concentrate the saponin fraction. nih.gov

Modern extraction techniques, such as ultrasound-assisted and microwave-assisted extraction, offer more efficient alternatives to traditional methods. mdpi.comresearchgate.net

Characterization of Glycosylated Forms (Saponins) and Aglycones

The this compound framework is the foundational structure for a class of naturally occurring steroidal saponins. In nature, this compound is typically found in its glycosylated form, where one or more sugar chains are attached to the steroidal nucleus, known as the aglycone. The complete structural elucidation of these complex molecules is a meticulous process that relies on a combination of sophisticated spectroscopic techniques and chemical degradation methods.

The characterization process involves determining the precise structure of the aglycone, identifying the constituent monosaccharides in the sugar moiety, and establishing the sequence and linkage of these sugars to each other and to the aglycone. mdpi.comdergipark.org.trcambridge.org

Spectroscopic Methodologies

Modern spectroscopic analysis is central to the characterization of this compound saponins. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools employed for this purpose.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) are used to determine the molecular weight of the intact saponin and its fragmentation patterns. nih.govnih.gov Multi-stage tandem mass spectrometry (MS/MS or MSn) can provide information about the sequence of sugar units by observing the sequential loss of monosaccharides from the parent molecule. nih.govnih.gov This allows for the determination of the mass of the aglycone and the composition of the sugar chain. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are indispensable for unambiguous structure determination. nih.govniscpr.res.inmdpi.com

¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The ¹³C NMR spectrum is particularly useful for confirming the (25S)-5β-spirostanol skeleton. mdpi.com

2D NMR Experiments establish connectivity. Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying the linkage points between the sugar units and the aglycone by showing correlations between the anomeric protons of the sugars and the carbons of the aglycone. niscpr.res.inmdpi.commdpi.com It also helps in sequencing the oligosaccharide chain. The stereochemistry at the C-25 position, which defines the (25S) configuration, is confirmed by analyzing the specific chemical shifts of the protons and carbons in the F-ring of the spirostane structure. mdpi.com

Chemical and Enzymatic Hydrolysis

Chemical methods, primarily acid hydrolysis, are used to cleave the glycosidic bonds, breaking the saponin down into its constituent aglycone and sugar components. nih.govacs.org The liberated aglycone can then be isolated and identified through spectroscopic analysis and comparison with known compounds. nih.govtandfonline.com The individual monosaccharides in the hydrolysate are typically identified using chromatographic techniques. mdpi.com

Enzymatic hydrolysis offers a more controlled method, sometimes allowing for the selective cleavage of specific sugar units to help determine the sequence of the glycan chain. rsc.orgresearchgate.net

Detailed Research Findings

Through these combined methodologies, researchers have isolated and characterized numerous saponins built upon the this compound scaffold from various plant sources. The aglycones are often hydroxylated derivatives of the parent this compound structure. For instance, sarsasapogenin, a common aglycone, is this compound-3beta-ol. nih.govnih.gov Other identified aglycones include polyhydroxylated versions, such as (25S)-5β-spirostan-1β,3β,17α-triol and (25S)-spirostan-1β,2β,3β,4β,5β-pentol. mdpi.comnih.govresearchgate.net

The following table summarizes the findings for several representative this compound saponins.

Table 1: Examples of Characterized this compound Saponins

Saponin Name Aglycone Structure Glycoside Moiety (Sugar Chain) Natural Source Citation(s)
Racemoside A (25S)-5β-spirostan-3β-ol 3-O-{β-D-glucopyranosyl(1→6)-[α-L-rhamnopyranosyl(1→6)-β-D-glucopyranosyl(1→4)]-β-D-glucopyranoside} Asparagus racemosus cabidigitallibrary.orgnih.gov
Racemoside B (25S)-5β-spirostan-3β-ol 3-O-α-L-rhamnopyranosyl(1→6)-β-D-glucopyranosyl(1→6)-β-D-glucopyranoside Asparagus racemosus cabidigitallibrary.orgnih.gov
Racemoside C (25S)-5β-spirostan-3β-ol 3-O-{α-L-rhamnopyranosyl(1→6)-[α-L-rhamnopyranosyl(1→4)]-β-D-glucopyranoside} Asparagus racemosus cabidigitallibrary.orgnih.gov
Reineckiagenoside A (25S)-5β-spirostan-1β,3β,17α-triol 1-O-β-D-xylopyranoside Reineckia carnea researchgate.net
Reineckiagenoside B (25S)-5β-spirostan-1β,3β,17α-triol 1-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside Reineckia carnea researchgate.net
RCE-4 (1β,3β,5β,25S)-spirostan-1,3-diol 1-[α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside] Reineckia carnea researchgate.netmagtech.com.cn
Neopentologenin 5-O-galactoside (25S)-spirostan-1β,2β,3β,4β,5β-pentol 5-O-galactoside Convallaria majalis mdpi.comnih.gov
Neopentologenin 5-O-arabinoside (25S)-spirostan-1β,2β,3β,4β,5β-pentol 5-O-arabinoside Convallaria majalis mdpi.com
Convallasaponin A (25S)-3β,17α-dihydroxy-5β-spirostan-1β-yl O-β-D-glucopyranosyl-(1→2)-O-[β-D-xylopyranosyl-(1→3)]-β-D-quinovopyranoside Convallaria majalis nih.govresearchgate.net

Chemical Synthesis and Derivatization Strategies

Strategies for the Total Synthesis of the Spirostan (B1235563) Core Structure

The total synthesis of the spirostan core, characterized by its rigid tetracyclic steroid framework fused to a spiroketal moiety, presents a formidable challenge to organic chemists. A variety of strategies have been devised to construct this complex structure with high stereoselectivity. researchgate.net Key approaches often involve the stereocontrolled assembly of two main fragments: a steroid precursor and a side chain that will ultimately form the spiroketal.

One notable strategy involves the use of a Mukaiyama aldol (B89426) reaction to couple a right-hand C-1-C-21 ketone fragment with a left-hand aldehyde segment, derived from a C-21-C-26 piece and a dialkylmaleic anhydride. researchgate.net This convergent approach allows for the completely stereoselective assembly of the two subunits. researchgate.net Subsequent functional group manipulations, including desilylation, oxidation, and deprotection, lead to the formation of the spirostan core. researchgate.net

Another powerful method for constructing the spiroketal unit is the acid-mediated intramolecular nucleophilic addition of an alcohol to an alkoxyallene. researchgate.net Transition-metal catalysis, particularly with gold catalysts, has also emerged as a potent tool for spiroketal synthesis. researchgate.net For instance, gold-catalyzed alkynol cycloisomerization can be a key step in forming the central spiroketal core. chim.it

Semi-synthetic Transformations and Stereoselective Functionalization

Given the complexity and often low yields of total synthesis, semi-synthesis starting from readily available natural spirostanols, such as diosgenin (B1670711), remains a cornerstone of spirostan chemistry. These approaches allow for the introduction of diverse functionalities and the generation of analog libraries for biological screening. iomcworld.com

Stereoselective functionalization of the spirostan framework is crucial for probing structure-activity relationships. The functionalization of unactivated C-H bonds represents a significant advancement in this area. snnu.edu.cn Dirhodium catalysts have been employed to achieve highly site-selective, diastereoselective, and enantioselective C-H functionalization of n-alkanes and terminally substituted n-alkyl compounds, a technology with potential applications to the spirostan skeleton. snnu.edu.cn

Specific modifications of the spirostan structure have been extensively explored. For example, the introduction of oxygenated functionalities at various positions, such as C-23, has been achieved through selective hydroxylation reactions. researchgate.net The synthesis of all eight C-22, C-23, and C-25 diastereoisomers of the cephalostatin north 1 side chain from (25R)-5α-spirostan-3β-ol (tigogenin) highlights the level of control achievable in these transformations. researchgate.net This was accomplished through selective hydroxylations and reductive opening of the spirostan system. researchgate.net

Chemoenzymatic Approaches to Spirostanol (B12661974) Modifications

Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical reactions, offer a powerful and sustainable approach to modifying spirostanols. frontiersin.org Lipases, a class of hydrolases, are particularly useful for catalyzing reactions such as hydrolysis, esterification, and transesterification in organic media. nih.govnih.gov These reactions proceed through an acyl-enzyme intermediate and can be highly selective. nih.gov

The use of lipases allows for the regioselective acylation and deacylation of hydroxyl groups on the spirostan core and its glycosides, enabling the synthesis of derivatives with tailored properties. For instance, immobilized Thermomyces lanuginosus lipase (B570770) has been used for catalytic reactions on spirostans. bvsalud.org The choice of reaction medium, temperature, and substrate ratio are critical parameters for optimizing these enzymatic transformations. mdpi.com

Furthermore, glycosidases play a crucial role in modifying the sugar moieties of spirostanol saponins (B1172615). frontiersin.org For example, β-glucosidases can hydrolyze the terminal 26-O-β-D-glucopyranoside in furostanol saponins, converting them into the corresponding spirostanol saponins. frontiersin.orgrsc.org This transformation is significant as it can improve the yield of diosgenin from natural sources. rsc.org

Rational Design and Synthesis of Novel (25S)-5β-Spirostan Analogs

The rational design of novel (25S)-5β-spirostan analogs is a key strategy in the discovery of new drug candidates. google.com This approach leverages an understanding of the structure-activity relationships of known bioactive spirostanols to design new molecules with improved potency, selectivity, or pharmacokinetic properties. iomcworld.com

One strategy involves the creation of hybrid molecules that combine the spirostan scaffold with other pharmacologically active moieties, such as peptides or other steroids. nih.gov For example, triple hybrids of steroids, spiroketals, and oligopeptides have been synthesized and shown to exhibit potent biological activity. iomcworld.comnih.gov The synthesis of these chimeras often involves multi-component reactions, such as the Ugi reaction, to assemble complex structures. nih.gov

Another approach focuses on modifying specific regions of the spirostan molecule. For instance, modifications to the C-ring of spirostanyl glycosides have been shown to significantly influence their cytotoxic activity. nih.gov The introduction of hydrophobic groups or functionalities that alter the conformational flexibility of the C-ring can lead to enhanced biological effects. nih.gov The synthesis of dimeric spirostanols linked through various spacers is another area of active research. kisti.re.kr

Derivatization for Elucidating Structure-Activity Relationships

Systematic derivatization of the (25S)-5β-spirostan scaffold is essential for elucidating detailed structure-activity relationships (SAR). iomcworld.com This involves the synthesis of a series of analogs with specific structural modifications and evaluating their biological activity.

Key areas of derivatization include:

Modification of the spiroketal side chain: Alterations to the F-ring, including changes in stereochemistry at C-25, can have a profound impact on biological activity. researchgate.net

Functionalization of the steroid nucleus: Introduction of substituents, such as hydroxyl, keto, or amino groups, at various positions on the A, B, C, and D rings allows for the mapping of key interaction points with biological targets. nih.gov The synthesis of hybrid steroid dimers, for instance by condensing acetylated steroid sapogenins with 2-formyl-estradiol diacetate, has been explored to create molecules with enhanced cytotoxicity. researchgate.net

Glycosylation patterns: For spirostanol saponins, the nature, number, and linkage of the sugar moieties attached to the aglycone are critical determinants of activity. nih.govresearchgate.net The synthesis of various glycosides allows for the investigation of the role of the carbohydrate portion in target recognition and cell permeability. nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

Elucidation of (25S)-5β-Spirostan Biosynthesis in Plant Systems

The biosynthesis of steroidal saponins (B1172615), including those with a (25S)-5β-spirostan core, is an intricate extension of the sterol biosynthesis pathway. nih.gov The journey begins with the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated through the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. mdpi.com These precursors are assembled into the linear 30-carbon molecule, squalene. nih.gov

Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256), a critical branch point in terpenoid metabolism. nih.govmdpi.com In plants, cycloartenol (B190886) synthase then cyclizes 2,3-oxidosqualene to cycloartenol, the primary precursor for phytosterols. nih.gov Through a series of subsequent enzymatic reactions, cycloartenol is converted into cholesterol. nih.govmdpi.com Cholesterol serves as the crucial starting point for the biosynthesis of the C27 steroidal saponin (B1150181) backbone. mdpi.compnas.org The transformation of cholesterol into the spirostanol (B12661974) skeleton involves a sequence of hydroxylation, oxidation, and cyclization reactions, catalyzed primarily by cytochrome P450 (CYP) enzymes, to form the characteristic spiroketal side chain. mdpi.comresearchgate.net The specific (25S)-configuration and the cis-fusion of the A and B rings (5β-configuration) are key structural features determined during this intricate biosynthetic process. wikipedia.org

Identification and Characterization of Key Biosynthetic Enzymes

The remarkable diversity of spirostanol structures found in nature is a direct result of the activity of various specialized enzymes that modify the core skeleton. These enzymes, particularly glycosyltransferases, play a pivotal role in the final steps of biosynthesis.

Sarsapogenin 3β-Glucosyltransferase (EC 2.4.1.193)

A key enzyme in the biosynthesis of (25S)-5β-spirostan glycosides is sarsapogenin 3β-glucosyltransferase. This enzyme is responsible for attaching a glucose moiety to the 3β-hydroxyl group of the sarsasapogenin (B1680783) aglycone, a critical step in the formation of many bioactive saponins. qmul.ac.uk Sarsasapogenin is a representative (25S)-5β-spirostan-3β-ol. wikipedia.orgnih.gov The enzyme utilizes UDP-glucose as the sugar donor. qmul.ac.uk It is noted for its specificity towards 5β-spirostanols, distinguishing it from other sterol glucosyltransferases. qmul.ac.ukexpasy.org This enzyme was first identified and characterized in Asparagus officinalis. qmul.ac.uk

Table 1: Characteristics of Sarsapogenin 3β-Glucosyltransferase (EC 2.4.1.193)

PropertyDescriptionReference(s)
Accepted Name sarsapogenin 3β-glucosyltransferase qmul.ac.uk
Systematic Name UDP-glucose:(25S)-5β-spirostan-3β-ol 3-O-β-D-glucosyltransferase qmul.ac.uk
Reaction UDP-glucose + (25S)-5β-spirostan-3β-ol → UDP + (25S)-5β-spirostan-3β-ol 3-O-β-D-glucoside qmul.ac.uk
Substrate(s) UDP-glucose, (25S)-5β-spirostan-3β-ol (Sarsasapogenin) wikipedia.orgqmul.ac.uk
Comments Specific to 5β-spirostanols; Involved in plant saponin biosynthesis. qmul.ac.ukexpasy.orggenome.jp
Natural Source Asparagus officinalis qmul.ac.uk

Other Glycosyltransferases and Modifying Enzymes

Beyond the initial glucosylation at the C-3 position, the structural diversity of spirostanol saponins is generated by a suite of other modifying enzymes.

Uridine Diphosphate (UDP)-Glycosyltransferases (UGTs): This large family of enzymes is responsible for the stepwise addition of various sugar units to the aglycone or existing sugar chains, creating mono-, di-, tri-, and tetrasaccharide moieties. justagriculture.infrontiersin.org The sugar donors can include UDP-glucose, UDP-galactose, UDP-xylose, and UDP-rhamnose. justagriculture.inresearchgate.net For example, a glucosyltransferase from Solanum aculeatissimum, SaGT4A, has been shown to catalyze the 3-O-glucosylation of various steroidal sapogenins, including tigogenin. researchgate.net The sequential action of different UGTs with distinct regio- and stereo-specificity is what ultimately produces the complex glycosylation patterns observed in nature. dntb.gov.ua

Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial in the initial stages of converting cholesterol into the spirostanol aglycone. They catalyze various hydroxylation and oxidation reactions on the steroid nucleus and side chain, which are prerequisite steps for the formation of the spiroketal structure. researchgate.net

Furostanol Glycoside 26-O-β-Glucosidase (FG26G): In some biosynthetic pathways, a furostanol-type saponin is an intermediate. The enzyme FG26G is involved in the conversion of furostanol glycosides into spirostanol glycosides by cleaving a glucose moiety at the C-26 position, which facilitates the final cyclization to form the F-ring of the spirostan (B1235563) skeleton. researchgate.net

Table 2: Other Key Enzymes in Spirostanol Biosynthesis

Enzyme Class/NameFunctionPlant Example(s)Reference(s)
UDP-Glycosyltransferases (UGTs)Catalyze sequential glycosylation at various positions.Solanum aculeatissimum, Dioscorea spp. frontiersin.orgresearchgate.net
Cytochrome P450s (CYPs)Hydroxylation and oxidation of the cholesterol precursor.Paris polyphylla, Dioscorea spp. researchgate.net
Furostanol Glycoside 26-O-β-GlucosidaseConversion of furostanol to spirostanol glycosides.Solanum aculeatissimum researchgate.net
3β-Hydroxysteroid Dehydrogenase (GAME25)Oxidation of the 3β-hydroxyl group.Solanum spp. pnas.org

Precursor Incorporation Studies and Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the metabolic journey of atoms from simple precursors to complex natural products. wikipedia.org This methodology has been fundamental in elucidating the biosynthetic pathways of steroidal compounds. In this approach, organisms or cell cultures are fed with precursors labeled with stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium). wikipedia.orgsigmaaldrich.com The resulting metabolites are then isolated and analyzed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation. wikipedia.orgnih.gov

For (25S)-5β-spirostan biosynthesis, feeding experiments with labeled cholesterol would confirm its role as a direct precursor. By analyzing the labeling pattern in the final spirostanol product, researchers can map the specific transformations that occur. For example, recent advancements allow for stable isotope labeling to be monitored at the single-cell level, providing high-resolution insights into metabolic flux within specific plant cell types. biorxiv.org This approach can track the rate of synthesis and transport of complex molecules, offering a dynamic view of the biosynthetic pathway. biorxiv.orggeneralmetabolics.com

Regulation of Spirostanol Biosynthesis in Plants

The production of (25S)-5β-spirostans and other steroidal saponins is tightly regulated at multiple levels, involving genetic and environmental factors. nih.govmdpi.com

Transcription Factors (TFs): These proteins are key regulators that control the expression of biosynthetic genes. Several TF families, including APETALA2/ethylene-responsive factor (AP2/ERF) and basic helix-loop-helix (bHLH), have been implicated. In Dioscorea zingiberensis, the HD-ZIP I transcription factor DZHDZ32 was shown to positively regulate diosgenin (B1670711) biosynthesis by increasing the accumulation of its precursor, cholesterol. researchgate.net Similarly, the GAME9 transcription factor regulates the biosynthesis of steroidal glycoalkaloids, which share a common pathway with steroidal saponins. pnas.org

Hormonal and Environmental Elicitors: Plant hormones and external stimuli can significantly influence saponin production. nih.gov Methyl jasmonate (MeJA), a key signaling molecule in plant defense, has been shown to induce the biosynthesis of steroidal saponins in cell cultures of Dioscorea zingiberensis and fenugreek. mdpi.com Other factors like ethylene (B1197577) and salt stress can also act as elicitors, likely as part of the plant's defense response against pathogens and herbivores. mdpi.comjustagriculture.in This regulation suggests that many spirostanol saponins function as phytoanticipins or phytoalexins.

Table 3: Regulators of Spirostanol Biosynthesis

Regulator TypeSpecific ExampleMode of ActionPlant SpeciesReference(s)
Transcription FactorDZHDZ32 (HD-ZIP I)Upregulates cholesterol biosynthesis genes.Dioscorea zingiberensis researchgate.net
Transcription FactorGAME9 (AP2-type)Regulates multiple genes in the steroidal alkaloid/saponin pathway.Tomato, Potato pnas.org
Elicitor (Hormone)Methyl Jasmonate (MeJA)Induces expression of biosynthetic genes.Dioscorea zingiberensis, Fenugreek mdpi.com
Signaling MoleculeCalcium (Ca²⁺)Acts as a second messenger in the signal transduction cascade.Panax ginseng (for triterpenoid (B12794562) saponins) justagriculture.in

Comparative Biosynthetic Analyses Across Plant Species

(25S)-5β-Spirostan derivatives are found across a diverse range of plant families, including Liliaceae, Asparagaceae, Dioscoreaceae, and Agavaceae. researchgate.netnih.govmdpi.comekb.eg Comparative studies of the biosynthetic pathways in these plants reveal both conserved core mechanisms and species-specific diversifications.

The fundamental pathway from cholesterol to the basic spirostanol skeleton appears to be a conserved feature. nih.govmdpi.com However, the subsequent hydroxylation, oxidation, and particularly glycosylation steps exhibit significant variation, leading to a vast array of different saponin structures. mdpi.comresearchgate.net For instance, Allium species produce a variety of spirostanol glycosides with different sugar chains attached at the C-3 position. nih.gov Similarly, species like Yucca schidigera and Convallaria majalis synthesize their own unique sets of (25S)-5β-spirostanol glycosides with complex sugar moieties. mdpi.commdpi.com

Evolutionary studies suggest that the enzymes for steroidal saponin biosynthesis, such as certain cytochrome P450s (e.g., CYP90B family), were recruited from pathways for essential metabolites like brassinosteroids. researchgate.net Through gene duplication and neofunctionalization, these enzymes evolved new activities, enabling the production of novel specialized metabolites like spirostanols in certain plant lineages. researchgate.net This evolutionary divergence contributes to the chemical diversity observed across different plant species.

Table 4: Examples of (25S)-5β-Spirostan Glycosides in Different Plant Species

Plant SpeciesCompound ExampleGlycosylation PatternReference(s)
Asparagus officinalisAsparagoside F3-O-{β-D-glucopyranosyl-(1→3)-[β-D-xylopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)]-β-D-glucopyranoside} nih.gov
Allium tuberosumTuberoside O3-O-β-D-glucopyranoside (on a 2β,3β,5-triol aglycone) nih.gov
Convallaria majalis(25S)-spirostan-1β,2β,3β,5β-tetrolAglycone, often found glycosylated in the plant. mdpi.com
Anemarrhena asphodeloidesUnnamed3-O-[O-β-d-arabinopyranosyl (1→4)]-β-d-glucopyranoside nih.gov

Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic Methods for Structure Determination

A combination of sophisticated spectroscopic methods is employed to unambiguously determine the structure of (25S)-5beta-spirostan and its derivatives. These techniques provide detailed information about the carbon skeleton, functional groups, and the spatial arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of this compound in both solution and solid states. researchgate.net

1D and 2D NMR Spectroscopy: One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial, crucial information. The ¹H NMR spectrum reveals the number of different proton environments, their chemical shifts, and their coupling patterns, offering insights into the connectivity of protons. uq.edu.au The ¹³C NMR spectrum complements this by showing the number of unique carbon atoms and their chemical environments. nih.gov For instance, the presence of a signal around δ 109.7 ppm in the ¹³C NMR spectrum is characteristic of the C-22 spiroketal carbon in (25S)-5β-spirostans. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for assembling the complete molecular structure. researchgate.netbvsalud.org COSY spectra establish proton-proton correlations, while HSQC and HMBC spectra reveal one-bond and multiple-bond correlations between protons and carbons, respectively. researchgate.netbvsalud.org These correlations allow for the unambiguous assignment of all proton and carbon signals, confirming the spirostan (B1235563) framework. researchgate.netbvsalud.org

Mass Spectrometry (MS, HRESIMS, LC-ESI-QQ, MS/MS)

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of this compound and its glycosides. nih.govgoogle.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS provides highly accurate mass measurements, allowing for the determination of the molecular formula of a compound with a high degree of confidence. researchgate.netresearchgate.net This technique is frequently used to confirm the elemental composition of newly isolated spirostanol (B12661974) saponins (B1172615). researchgate.netnih.gov For example, the molecular formula of (25S)-5β-spirostan-3β-ol 3-O-β-D-glucoside has been determined as C₃₃H₅₄O₈ using this method. uni.lu

Liquid Chromatography-Electrospray Ionization-Quadrupole/Quadrupole (LC-ESI-QQ) and Tandem Mass Spectrometry (MS/MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) allows for the separation and identification of individual components in complex mixtures. massbank.eu LC-ESI-QQ is a powerful setup for targeted analysis. massbank.eu Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. massbank.eu This fragmentation pattern provides valuable structural information and can be used to differentiate between isomers. For instance, guided by mass spectrometry, researchers have been able to isolate and identify furostanol saponins with the 25S configuration from plant extracts for the first time. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a (25S)-spirostan compound displays characteristic absorption bands. For example, the presence of hydroxyl groups is indicated by a broad band in the region of 3350-3400 cm⁻¹. google.comgoogle.com More specifically, the characteristic absorption bands for the (25S)-spiroketal moiety are observed around 919 and 896 cm⁻¹, with the band at 919 cm⁻¹ typically showing greater intensity than the one at 896 cm⁻¹. google.comgoogle.com

Absolute and Relative Stereochemistry of the Spirostan System

The stereochemistry of the spirostan skeleton, particularly at the C-25 position, is a critical aspect of its structural characterization.

Elucidation of the (25S) Configuration

The determination of the (25S) configuration relies heavily on NMR spectroscopy. The chemical shifts of the carbons in the F-ring (C-22 to C-27) are particularly diagnostic. mdpi.com Comparison of the ¹³C NMR data of an unknown spirostan with established data for known (25S)- and (25R)-spirostans allows for the assignment of the stereochemistry at C-25. nih.govmdpi.com For example, in (25S)-5β-spirostan, the C-27 methyl group resonates at a different chemical shift compared to its (25R) counterpart. nih.gov The configuration can also be inferred from the ¹H NMR spectrum, where the chemical shift of the H₃-27 methyl group for (25S)-spirostanols typically appears between δH 0.95 and 1.13. researchgate.net The observation of a signal for the H-3 proton as a broad singlet in the ¹H-NMR spectrum can suggest a 3β axial hydroxyl group. pharm.or.jp

Methodologies for 25R/25S Stereochemical Differentiation

Distinguishing between the 25R and 25S epimers is crucial and can be achieved through careful analysis of NMR data.

¹H NMR Spectroscopy: A key approach for differentiating between 25R and 25S isomers involves analyzing the chemical shift difference (Δδab) between the geminal protons of the oxymethylene group (H₂-26). nih.gov For (25S)-spirostanes, this difference is typically greater than 0.5 ppm, whereas for (25R)-spirostanes, it is less than 0.2 ppm. nih.gov This method provides a reliable way to ascertain the orientation of the 27-methyl group.

¹³C NMR Spectroscopy: As mentioned previously, the ¹³C NMR chemical shifts of the F-ring carbons are highly sensitive to the stereochemistry at C-25. nih.govmdpi.comnih.gov A detailed comparison of the chemical shifts of C-23, C-24, C-25, C-26, and C-27 with those of reference compounds of known configuration provides a robust method for stereochemical assignment. nih.govresearchgate.net For instance, the chemical shifts for these carbons in (25S)-5β-spirostan are distinct from those in (25R)-5β-spirostan. nih.gov

Data Tables

Table 1: Representative ¹³C NMR Chemical Shifts (δ in ppm) for the F-ring of (25R)- and (25S)-5β-spirostan

Carbon(25R)-5β-spirostan nih.gov(25S)-5β-spirostan nih.gov
C-22109.2109.7
C-2331.427.1
C-2428.825.8
C-2530.326.0
C-2666.865.2
C-2717.116.1

Table 2: Diagnostic ¹H NMR Parameter for 25R/25S Differentiation

ConfigurationΔδab (H₂-26a - H₂-26b) nih.gov
25R< 0.2 ppm
25S> 0.5 ppm

Conformational Analysis and Intermolecular Interactions

The three-dimensional architecture of the this compound skeleton is fundamental to its chemical properties and biological interactions. Conformational analysis, both in solution and in the solid state, provides critical insights into the molecule's preferred spatial arrangements, the flexibility of its ring systems, and the nature of its interactions with surrounding molecules.

The conformation of this compound and its derivatives in solution is primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC, NOESY) are powerful tools for elucidating the stereochemistry and preferred conformations of these complex molecules.

A comparative study using both solution and solid-state NMR on a series of steroidal sapogenins, including sarsasapogenin (B1680783), revealed that the ¹³C chemical shifts in solution are nearly identical to those observed in the solid state. researchgate.netebi.ac.uk This finding strongly suggests that the fundamental conformation of the spirostan skeleton is largely preserved between the two phases. researchgate.netebi.ac.uk The subtle differences that do exist can often be attributed to minor conformational averaging or specific solvent-solute interactions in the solution state.

Table 1: Comparison of ¹³C NMR Chemical Shifts (δ in ppm) for Sarsasapogenin in Solution vs. Solid State. Data derived from studies on steroidal sapogenins. researchgate.netebi.ac.uk
Carbon AtomSolution (CDCl₃) δ (ppm)Solid State (CP/MAS) δ (ppm)Difference (Δδ)
C-371.6~71.5~0.1
C-540.3~40.2~0.1
C-1681.2~81.0~0.2
C-22109.3~109.3~0.0
C-2717.1~17.1~0.0

Note: The data presented are approximate values based on published spectra and serve for comparative purposes. Exact values can vary slightly based on experimental conditions.

In the solid state, the precise three-dimensional structure of this compound derivatives is determined using single-crystal X-ray diffraction. This technique provides definitive data on bond lengths, bond angles, and torsional angles, confirming the absolute stereochemistry and revealing the molecule's conformation within the crystal lattice. Additionally, solid-state NMR, particularly cross-polarization magic angle spinning (CP/MAS) ¹³C NMR, complements X-ray crystallography by providing information on the local environment of each carbon atom. researchgate.netebi.ac.uk

For derivatives like sarsasapogenin, X-ray crystallography confirms the cis-fusion of the A/B rings and the characteristic chair conformations of all six rings. The analysis also details the packing of molecules in the crystal, which is governed by intermolecular interactions such as hydrogen bonding (in hydroxylated derivatives) and van der Waals forces.

Molecular Mechanisms of Biological Interaction

Molecular Docking and Computational Modeling of Ligand-Target Interactions

Computational studies are crucial in predicting the binding affinities and interaction patterns of small molecules with biological targets. Although no specific molecular docking studies have been published for (25S)-5beta-spirostan, research on other natural compounds targeting key cellular proteins can offer insights into potential mechanisms.

Hypoxia-Inducible Factor 1 alpha (HIF-1α) is a critical transcription factor in cellular responses to low oxygen levels and is a significant target in cancer therapy. nih.govnih.govoncotarget.com While direct computational modeling of this compound with HIF-1α has not been reported, various natural products, including saponins (B1172615), have been identified as potential inhibitors of HIF-1α signaling. nih.gov The general mechanism of inhibition can involve disrupting the interaction of HIF-1α with its binding partners, thereby preventing the transcription of downstream genes involved in processes like angiogenesis and cell survival. nih.govnih.gov

For any ligand-target interaction, the specific binding site and the nature of the chemical bonds, such as hydrogen bonds, are critical for stability and activity. In the context of HIF-1α, inhibitors often target specific domains to prevent its dimerization with HIF-1β or its interaction with co-activators like p300. While the precise binding site and hydrogen bond interactions for this compound on HIF-1α are unknown, studies on other inhibitors provide a general understanding of how such interactions can occur.

Cellular Pathway Modulation Studies

The biological effects of a compound are ultimately determined by its ability to modulate cellular pathways. Research on steroidal saponins has revealed their capacity to influence several key cellular processes, including apoptosis, inflammation, and differentiation.

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many natural compounds exert their therapeutic effects by inducing apoptosis in cancer cells. A common mechanism for apoptosis induction involves the generation of mitochondrial reactive oxygen species (mROS). mdpi.com Elevated levels of mROS can lead to mitochondrial dysfunction and the release of pro-apoptotic factors. mdpi.com

Studies on various spirostanol (B12661974) glycosides and other steroidal saponins have demonstrated their ability to induce apoptosis. researchgate.netresearchgate.net For instance, some steroidal saponins have been shown to trigger apoptosis through ROS-mediated mitochondrial dysfunction. nih.gov This process often involves the modulation of key apoptotic proteins. nih.gov

Table 1: Effects of Steroidal Saponins on Apoptosis

Compound Class Cellular Model Observed Effect Putative Mechanism
Spirostanol Glycosides Cancer Cell Lines Induction of Apoptosis Not specified
Steroidal Saponins Various Cancer Cells Apoptosis, Cell Cycle Arrest Multiple signaling pathways
Polyphyllin VII HepG2 cells ROS-Mediated Mitochondrial Dysfunction MAPK pathways

This table is based on findings for the broader class of steroidal saponins, as specific data for this compound is not available.

Chronic inflammation is implicated in a wide range of diseases. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are key mediators of the inflammatory response. Steroidal saponins as a class have been recognized for their anti-inflammatory properties, which are often attributed to their ability to modulate the production of these cytokines. nih.govresearchgate.net

Pre-clinical studies have shown that various steroidal saponins can suppress the expression of TNF-α, IL-1β, and IL-6, primarily through the inhibition of signaling pathways like NF-κB and MAPKs. nih.govresearchgate.netnih.gov

Table 2: Modulation of Inflammatory Cytokines by Steroidal Saponins

Saponin (B1150181)/Sapogenin Effect on Cytokines
General Steroidal Saponins Decrease in IL-1β and TNF-α
Dioscin Anti-inflammatory effects

This table represents general findings for the steroidal saponin class due to a lack of specific data for this compound.

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. The balance between adipocytic (fat cell) and osteoblastic (bone cell) differentiation is crucial for maintaining bone health. Some natural compounds have been shown to influence these differentiation pathways. While direct evidence for the effect of this compound on these processes is lacking, some saponins have been reported to affect cell differentiation. For example, certain triterpenoid (B12794562) saponins have been shown to inhibit adipocyte differentiation. mdpi.com The influence of steroidal saponins on these pathways is an area that requires further investigation.

Receptor and Enzyme Activity Modulation (in vitro systems)

The biological activity of this compound and its derivatives, such as sarsasapogenin (B1680783), has been investigated in various in vitro systems, revealing complex interactions with cellular receptors and enzymes. These interactions underpin the observed physiological effects, particularly in the nervous system.

Neurotrophic Factor Induction and Neurochemical Pathways

Research has demonstrated that derivatives of spirostanol sapogenins can exert neurotrophic effects by modulating the expression of key neurotrophic factors. A novel synthetic derivative of sarsasapogenin, Sarsasapogenin-AA13, has been shown to increase the survival of rat primary neurons through an astrocyte-mediated mechanism. nih.gov In vitro studies revealed that AA13 enhanced the viability of primary astrocytes and that conditioned medium from AA13-treated astrocytes significantly increased the survival rate of primary neurons. nih.gov

A key finding from this research was the significant upregulation of brain-derived neurotrophic factor (BDNF) in astrocytes treated with AA13. nih.govnih.gov BDNF is a critical neurotrophin involved in neuronal survival, growth, and synaptic plasticity. mdpi.com The study hypothesized that the nootropic and neurotrophic activities of AA13 are mediated through astrocytes, which upregulate BDNF secretion. nih.govnih.gov Furthermore, in vivo studies showed that AA13 increased the levels of BDNF and postsynaptic density protein 95 (PSD95) in the brain, further supporting the role of this pathway in its neuroprotective effects. nih.gov

While direct studies on this compound are limited, the evidence from its close structural relative, sarsasapogenin, suggests that spirostanol compounds can influence neurochemical pathways by promoting the expression of essential neurotrophic factors.

Regulation of Receptor Expression and Stability (e.g., M1-receptor mRNA)

The interaction of spirostanol sapogenins with neurotransmitter receptors, particularly the muscarinic acetylcholine M1 receptor (M1R), appears to be indirect. Studies on sarsasapogenin indicate that it does not directly act as an agonist or antagonist at the M1 receptor binding sites. nih.gov However, it has been observed to influence the density of M1 receptors. In animal models with memory deficits, the density of the M1 subtype of muscarinic receptors in the brain was found to be considerably lower, and treatment with sarsasapogenin was shown to increase the M1 receptor density. nih.govnih.gov

The M1 receptor is a G protein-coupled receptor that plays a crucial role in cognitive functions such as learning and memory. ebi.ac.ukwikipedia.org Its activation leads to a signaling cascade involving phospholipase C. wikipedia.org The regulation of M1 receptor expression is critical for normal neuronal function. While the precise mechanism by which sarsasapogenin influences M1 receptor density is not fully elucidated, it is suggested that this effect may contribute to its nootropic properties. nih.gov

Role as an Intermediate in Steroid Hormone Biosynthesis

This compound belongs to the family of steroidal sapogenins, which are important precursors in the synthesis of various steroid hormones. The biosynthesis of these compounds in plants, such as the formation of diosgenin (B1670711), has been a subject of extensive research. Cholesterol is widely considered a primary precursor for the biosynthesis of diosgenin and other steroidal sapogenins. researchgate.netfrontiersin.orgresearchgate.netnih.gov

The proposed biosynthetic pathway involves a series of oxidative modifications of the cholesterol side chain, followed by glycosylation. researchgate.netnih.gov While the exact sequence of enzymatic reactions is still under investigation and may vary between plant species, it is understood that intermediates with the spirostan (B1235563) backbone are formed. researchgate.netfrontiersin.orgresearchgate.netnih.gov Although some studies have challenged the direct role of cholesterol in favor of other sterols like campesterol in certain plants, the general framework involves the transformation of a sterol precursor into the characteristic spiroketal structure of spirostanol sapogenins. frontiersin.orgresearchgate.net Therefore, compounds with the this compound skeleton are considered crucial intermediates in the complex biosynthetic pathways leading to a diverse array of steroidal compounds in nature.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Dynamics Simulations

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics (MD) simulations have been employed to understand the interaction of spirostanol sapogenins with biological targets at a molecular level.

A study investigating natural sapogenins, including sarsasapogenin, as potential inhibitors of aquaporins (AQPs) for cancer therapy utilized molecular docking, dynamics simulation, and binding energy calculations. tandfonline.com This research identified that sarsasapogenin exhibited acceptable drug-like characteristics and favorable binding affinities for various AQP subtypes. tandfonline.com MD simulations provided insights into the stability and dynamics of the sapogenin-AQP complexes, suggesting that these compounds hold promise as novel inhibitors. tandfonline.com

Another computational study combined network-based and structure-based methods to identify targets for anti-Alzheimer's disease derivatives of sarsasapogenin. acs.org This approach used a global drug-target interaction (DTI) network to predict potential targets, which were then further screened using molecular docking. acs.org The study successfully identified Nrf2 as a significant target for one of the sarsasapogenin derivatives, which was subsequently validated by in vitro experiments. acs.org

These computational studies highlight the utility of QSAR and molecular dynamics simulations in elucidating the potential mechanisms of action for compounds with the spirostanol skeleton. By modeling the interactions between these molecules and their biological targets, researchers can predict binding affinities, identify key interacting residues, and understand the dynamic behavior of the complex, thereby guiding further experimental investigation and drug design efforts.

Advanced Analytical Methodologies for Research Applications

Development of Quantitative Assays for Spirostanol (B12661974) Metabolomics

The quantitative analysis of spirostanols, including compounds based on the (25S)-5beta-spirostan skeleton, is predominantly achieved through the use of liquid chromatography coupled with mass spectrometry (LC-MS). nih.gov This combination offers high sensitivity, selectivity, and the ability to analyze a wide range of metabolites in complex matrices. nih.govbioanalysis-zone.com

Researchers have focused on developing methods using Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems. nih.govmdpi.com UPLC systems, utilizing columns with small particle sizes (e.g., 1.7 or 1.8 µm), allow for rapid and highly efficient separation of structurally similar spirostanol glycosides. nih.govmdpi.com

The development of these quantitative assays involves several critical optimization steps:

Chromatographic Separation : Optimization includes selecting the appropriate stationary phase (e.g., C18 columns), mobile phase composition (commonly acetonitrile (B52724) and water with additives like formic acid to improve ionization), and gradient elution program to achieve optimal separation of target analytes. mdpi.comwaikato.ac.nz

Mass Spectrometry Detection : Parameters for the mass spectrometer are fine-tuned to ensure maximum sensitivity and specificity. This includes selecting the ionization mode (positive electrospray ionization, ESI, is often effective for saponins), capillary voltage, and collision energy for MS/MS fragmentation. mdpi.comnih.gov For quantification, Multiple Reaction Monitoring (MRM) on triple quadrupole (QqQ) instruments is frequently used, as it provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. sci-hub.seengineering.org.cn

A study on Yucca schidigera extracts utilized a UPLC system with a T3 column and a mobile phase of water and a formic acid-methanol-acetonitrile mixture. mdpi.com The analysis was performed on an ESI-Q-Exactive-Orbitrap MS in positive ion mode, which allowed for the identification and characterization of 110 spirostanol saponins (B1172615) based on their retention times and MS/MS fragmentation patterns. mdpi.com Such comprehensive methods form the foundation for targeted quantitative assays in metabolomics research. mdpi.com

Table 1: Example Parameters for LC-MS Based Spirostanol Analysis

Parameter Example Specification Source
Chromatography System UPLC / UHPLC nih.govmdpi.com
Column Waters ACQUITY UPLC® T3 (2.1 × 100 mm, 1.8 µm) mdpi.com
Mobile Phase A: H₂O; B: Formic Acid-Methanol-Acetonitrile (0.1:50:50, v/v/v) mdpi.com
Flow Rate 0.3 mL/min mdpi.com
Detector ESI-Q-Exactive-Orbitrap MS or Q-TOF/MS nih.govmdpi.com
Ionization Mode Positive ESI mdpi.comnih.gov
Quantification Mode Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) sci-hub.se

Standardization and Validation of Analytical Protocols for Research Studies

For research findings to be considered reliable and reproducible, the analytical protocols used must be rigorously standardized and validated. While specific validation reports for this compound assays are proprietary to the developing laboratories, the validation process follows internationally recognized guidelines. This process ensures that the assay is "fit for purpose."

Key validation parameters for quantitative bioanalytical methods include:

Specificity and Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. veedalifesciences.com

Accuracy : The closeness of the measured value to the true value, often assessed by analyzing quality control (QC) samples at different concentration levels.

Precision : The degree of scatter between a series of measurements, evaluated as both intra-day (repeatability) and inter-day (intermediate precision) variability.

Linearity and Range : The concentration range over which the assay is precise, accurate, and linear.

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

Recovery : The efficiency of the analyte extraction process from the biological matrix. Recovery rates are typically aimed to be between 80% and 120%. mdpi.com

Stability : The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top storage).

Regulatory bodies and scientific consensus have established guidelines, such as those from the FDA and ICH, to standardize the validation of bioanalytical methods, including those for large molecules and metabolites. veedalifesciences.com Adherence to these principles is crucial for any quantitative study involving spirostanol compounds.

Application of Omics Technologies in Spirostanol Research (e.g., Metabolomics)

Omics technologies, particularly metabolomics, have become essential tools in spirostanol research. nih.gov Instead of measuring a single compound, metabolomics approaches aim to capture a comprehensive snapshot of a wide array of metabolites in a biological sample. mdpi.com LC-MS-based metabolomics is particularly well-suited for this purpose due to its ability to detect a broad spectrum of compounds. nih.govnih.gov

In the context of spirostanol research, metabolomics is applied to:

Comprehensive Profiling : To identify the full range of spirostanol saponins and related compounds in a given source, such as a plant extract. mdpi.comnih.gov For example, a metabolomics approach using UPLC-Q-TOF/MS on Rhizoma Anemarrhenae helped to rapidly classify and identify numerous steroidal saponins, including both furostanol and spirostanol glycosides. nih.gov

Biomarker Discovery : By comparing the metabolomic profiles of different samples (e.g., control vs. treated groups in an animal study), researchers can identify specific spirostanol metabolites that are altered, potentially serving as biomarkers.

Drug Metabolite Identification : Metabolomics-based data analysis strategies are developed to rapidly identify metabolites of a parent compound from complex LC-MS data, often combining time-course experiments with stable isotope tracing. nih.gov

These "untargeted" or "semi-targeted" metabolomics studies generate vast amounts of data. Specialized data post-processing techniques and statistical analyses, such as orthogonal partial least squares-discriminant analysis (OPLS-DA), are necessary to mine this data and identify significant metabolic features from the complex background. nih.govacs.org

Bioavailability and Metabolism Studies in in vitro and Animal Models

Understanding the metabolic fate of this compound derivatives is crucial for evaluating their biological significance. Bioavailability and metabolism studies are conducted using both in vitro systems (e.g., liver microsomes, cell cultures) and animal models to trace the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds.

Research has shown that spirostanol glycosides undergo metabolic transformations in biological systems. For instance, Asparagoside F, a complex glycoside of sarsasapogenin (B1680783) (this compound-3beta-ol), has been identified as a metabolite in both rats and mice, indicating that it is absorbed and processed by these animal models. nih.gov The metabolism often involves the cleavage of sugar moieties from the glycoside structure by enzymes in the gastrointestinal tract or liver, leading to the formation of the aglycone (sapogenin) or less complex glycosides.

Studies on livestock have also provided insight into sapogenin metabolism. The analysis of samples from the gastrointestinal tracts of animals has been a focus, with LC-MS methods being optimized to identify both free and conjugated sapogenins. waikato.ac.nz The nature of these metabolic conjugates can be influenced by various factors, and their identification is key to understanding the compound's biological journey. waikato.ac.nz

In vitro cytotoxicity assays are also employed to assess the effects of these compounds on various cell lines, which can provide preliminary data on their metabolic activation or detoxification pathways. acs.org

Future Directions and Emerging Research Frontiers

Integrated Omics Approaches in Spirostanol (B12661974) Bioscience

The elucidation of the biosynthetic pathways of steroidal saponins (B1172615), including (25S)-5beta-spirostan, is being revolutionized by the application of integrated omics technologies. nih.govnih.gov These high-throughput approaches—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of the biological processes involved in the synthesis and regulation of these complex natural products. researchgate.netnih.gov By combining these data-rich disciplines, scientists can connect genetic information to expressed proteins and subsequent metabolite production, unraveling the intricate network of enzymes and regulatory factors that govern spirostanol biosynthesis. nih.gov

A significant challenge in spirostanol research has been the identification of the specific genes and enzymes responsible for the later steps of their synthesis, such as the intricate hydroxylations, oxidations, and glycosylations of the sterol skeleton. preprints.org Integrated omics allows researchers to correlate gene expression profiles with the accumulation of specific spirostanol intermediates and final products in different plant tissues or under various environmental conditions. nih.gov For instance, a combined transcriptomic and metabolomic analysis of Asparagus officinalis has helped to propose a more complete biosynthetic pathway for its steroidal saponins. nih.gov This approach enables the identification of candidate genes, such as those encoding cytochrome P450s and glycosyltransferases, which can then be functionally characterized. nih.gov

Proteomics, the large-scale study of proteins, offers another layer of insight by directly identifying the enzymes present in a given tissue, complementing the transcriptomic data which only indicates the potential for protein production. itb.ac.id The integration of these omics datasets is crucial for building comprehensive metabolic models and for the de novo discovery of biosynthetic pathways in medicinal plants. nih.govnih.govresearchgate.net

Table 1: Key Omics Technologies in Spirostanol Research

Omics Technology Focus of Study Key Contribution to Spirostanol Bioscience
Genomics DNA sequences and genome structure Identification of biosynthetic gene clusters and prediction of enzyme functions. semanticscholar.org
Transcriptomics RNA transcripts (gene expression) Correlating gene expression with saponin (B1150181) accumulation to find candidate genes. nih.gov
Proteomics Proteins and their functions Directly identifying biosynthetic enzymes present in specific tissues. itb.ac.id

| Metabolomics | Metabolites (small molecules) | Profiling spirostanol intermediates and final products to map pathways. nih.gov |

Advanced Spectroscopic Techniques for Complex Mixture Analysis

The structural complexity and diversity of spirostanols, often found in intricate mixtures within plant extracts, demand sophisticated analytical methods for their separation and characterization. Advanced spectroscopic techniques, particularly when hyphenated with chromatographic systems, are at the forefront of this analytical challenge.

Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool for the profiling and tentative identification of spirostanol saponins in complex botanical matrices. mdpi.com High-resolution mass spectrometers, such as Quadrupole-Exactive Orbitrap MS (Q-Exactive-Orbitrap MS), provide accurate mass measurements, which are crucial for determining elemental compositions and identifying known and potentially novel spirostanols based on their mass-to-charge ratios and characteristic fragmentation patterns. researchgate.netnih.gov Multi-phase liquid chromatography, which might combine normal and reversed-phase separation steps before MS analysis, can significantly enhance the resolution and detection of trace saponins in a complex extract. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the definitive structural elucidation of isolated compounds. semanticscholar.org One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, HMBC, and NOESY, allow for the complete assignment of proton (¹H) and carbon (¹¹³C) signals, establishing the connectivity of the entire molecule and its relative stereochemistry. semanticscholar.org For spirostanols, specific ¹H NMR chemical shifts and coupling constants, particularly for protons on the F-ring, are critical for distinguishing between the 25R and 25S stereoisomers. nih.gov An approach based on the chemical shift difference (Δab) between the geminal protons at C-26 can effectively ascertain the stereochemistry at C-25, a key feature of this compound. nih.gov

The integration of these powerful techniques, such as in LC-SPE-NMR/MS systems, allows for the direct structural analysis of compounds separated from a mixture, bridging the gap between chromatographic profiling and definitive spectroscopic identification. nih.gov

Green Chemistry Principles in Spirostanol Synthesis and Isolation

In line with global efforts toward sustainability, the principles of green chemistry are increasingly being applied to the extraction and synthesis of natural products like spirostanols. wiley.commdpi.com These principles focus on reducing energy consumption, using safer solvents, and minimizing waste. nih.gov

For the isolation of spirostanols from plant materials, several innovative and environmentally friendly extraction techniques have emerged as alternatives to traditional solvent-intensive methods like Soxhlet extraction. cabidigitallibrary.org

Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to create cavitation bubbles in the solvent, disrupting plant cell walls and enhancing the release of target compounds. nih.govnih.gov UAE often results in higher extraction yields in shorter times and with less solvent compared to conventional methods. researchgate.netpreprints.org

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, causing cell rupture and accelerating the extraction process. nih.gov It is recognized for its efficiency, significantly reducing both extraction time and solvent volume. nih.gov

Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. acs.org Supercritical CO₂ is non-toxic, non-flammable, and easily removed from the extract by simple depressurization, leaving a solvent-free product. Its solvating power can be tuned by adjusting pressure and temperature, and the addition of a co-solvent like ethanol (B145695) can enhance the extraction of more polar spirostanols. acs.org

In the realm of synthesis, biocatalysis and enzymatic transformations represent a green approach to modifying spirostanols. Enzymes can perform highly specific reactions under mild conditions, avoiding the need for harsh reagents and protecting groups often used in traditional organic synthesis. mdpi.com For example, specific glucosidases can catalyze the conversion of furostanol saponins into the more stable spirostanol saponins. nih.govmdpi.com Furthermore, enzymes like xylanase have been shown to increase the extractable content of spirostanol saponins from plant material by breaking down the cell wall matrix. nih.gov The use of microorganisms and their enzyme systems to convert and diversify steroidal saponins is also a promising frontier.

Table 2: Comparison of Green Extraction Techniques for Spirostanols

Technique Principle Advantages
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation disrupts cell walls Reduced time and solvent, increased yield. preprints.orgnih.gov
Microwave-Assisted Extraction (MAE) Microwave heating causes cell rupture High speed, reduced solvent consumption. nih.gov

| Supercritical Fluid Extraction (SFE) | Use of supercritical CO₂ as a tunable solvent | Solvent-free extract, non-toxic, ideal for heat-sensitive compounds. acs.org |

In Silico Drug Design and Discovery Methodologies Targeting Spirostanols (focus on design not drug)

Computational, or in silico, methodologies are becoming integral to the design and exploration of novel molecules based on the spirostanol scaffold. These techniques allow for the rapid evaluation of virtual compounds and the rational design of derivatives with desired properties, significantly accelerating the discovery process before committing to laboratory synthesis.

Molecular docking is a primary tool used to predict the binding orientation and affinity of a molecule to a specific protein target. nih.gov In the context of spirostanol design, docking studies can elucidate how different substitutions on the steroidal backbone influence interactions within a protein's active site. nih.govitb.ac.idsemanticscholar.org For instance, research has shown that substituting hydrogen atoms or adding hydroxyl groups at specific positions (e.g., C-2, C-5, C-6, C-11) can enhance the binding energy of spirostans to target proteins, providing a rational basis for designing more effective binders. nih.gov These studies identify key amino acid residues involved in hydrogen bonding and hydrophobic interactions, guiding the structural modification of the spirostanol core. nih.gov

Virtual screening allows for the high-throughput computational assessment of large chemical libraries against a target protein. nih.govmdpi.com This can involve screening libraries of known spirostanol derivatives or virtual libraries of novel, synthetically accessible compounds built upon the spirostanol framework. nih.govpreprints.org Both structure-based (docking) and ligand-based (pharmacophore modeling, shape similarity) screening methods can be employed to identify promising new molecular designs.

Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a spirostanol-protein complex over time. While docking provides a static snapshot of the binding pose, MD simulations can assess the stability of these interactions, the flexibility of the ligand and protein, and calculate binding free energies with greater accuracy. acs.org This is a critical step in validating the designs proposed by docking and virtual screening.

These computational tools, often used in concert, form a powerful workflow for the rational design of novel spirostanol-based molecules, allowing for the exploration of vast chemical space and the prioritization of candidates for synthesis and further investigation.

Exploration of Novel Biological Roles in Plant-Environment Interactions

Spirostanol saponins are not merely inert secondary metabolites; they play crucial roles in how plants interact with their environment. nih.gov Research is increasingly focused on uncovering the specific ecological functions of these compounds, moving beyond their known pharmacological properties to understand their significance in plant survival and ecosystem dynamics.

A primary role for steroidal saponins is in plant defense against a wide array of antagonists, including herbivores and pathogens. nih.govnih.gov These compounds can act as feeding deterrents, toxins, or digestive inhibitors for insects and other herbivores. nih.govnih.gov The toxicity of saponins is often linked to their amphiphilic nature, which allows them to interact with and disrupt cell membranes, leading to cell lysis. nih.govmdpi.com The specific composition and concentration of spirostanols can vary between different plant tissues and developmental stages, suggesting a targeted defense strategy. nih.gov For instance, younger, more vulnerable leaves may contain higher concentrations of defensive saponins. nih.gov

Spirostanols can also function as phytoanticipins or phytoalexins, contributing to a plant's innate immunity against microbial pathogens like fungi and bacteria. itb.ac.id Phytoanticipins are constitutively produced defensive compounds, while phytoalexins are synthesized in response to an infection. The antifungal activity of saponins is well-documented and is a key component of the chemical defense arsenal (B13267) of many plant species. nih.govnih.gov

Furthermore, there is growing interest in the allelopathic potential of saponins. preprints.org Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Saponins released from roots or decaying plant matter into the soil can inhibit the growth of competing plant species, thus shaping the local plant community. itb.ac.id Understanding these ecological roles is vital, as the production of these defensive compounds in plants can be influenced by various abiotic environmental factors such as light, temperature, and soil fertility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.